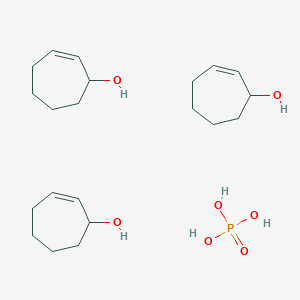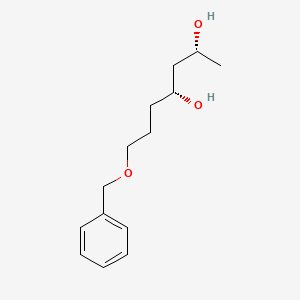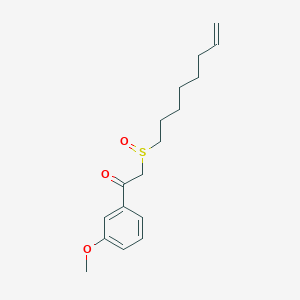![molecular formula C20H38N4O6Se B14183424 L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine CAS No. 918938-32-6](/img/structure/B14183424.png)
L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine is a synthetic peptide compound It is composed of a sequence of amino acids, including threonine, valine, and leucine, with a unique modification involving a methylselanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the methylselanyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or dithiothreitol (DTT) are used as reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under mild conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced methylselanyl compounds, and substituted peptide analogs with modified functional groups.
Applications De Recherche Scientifique
L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound can be employed in studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include its use as a drug candidate for diseases where selenium-containing compounds exhibit beneficial effects, such as cancer and oxidative stress-related conditions.
Industry: It can be utilized in the development of novel biomaterials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylselanyl group can act as a redox-active center, influencing the redox state of target proteins and modulating their activity. The peptide backbone allows for specific binding to target sites, facilitating selective interactions and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Selenomethionine: A naturally occurring amino acid containing selenium, used for protein labeling and antioxidant applications.
Semaglutide: A synthetic peptide used as a therapeutic agent for type 2 diabetes, containing a sequence of amino acids with modifications for enhanced stability and activity.
Uniqueness
L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine is unique due to its specific sequence and the presence of the methylselanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
918938-32-6 |
|---|---|
Formule moléculaire |
C20H38N4O6Se |
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]-(4-methylselanylbutanoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H38N4O6Se/c1-11(2)10-20(22,19(29)30)24(14(26)8-7-9-31-6)18(28)16(12(3)4)23-17(27)15(21)13(5)25/h11-13,15-16,25H,7-10,21-22H2,1-6H3,(H,23,27)(H,29,30)/t13-,15+,16+,20+/m1/s1 |
Clé InChI |
BYNYBHNGSUUNJB-XXLXZOJFSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N(C(=O)CCC[Se]C)[C@@](CC(C)C)(C(=O)O)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)O)(N)N(C(=O)CCC[Se]C)C(=O)C(C(C)C)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


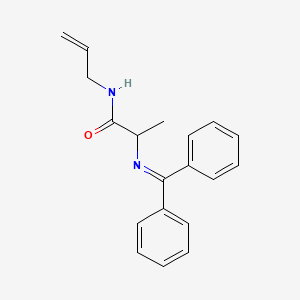
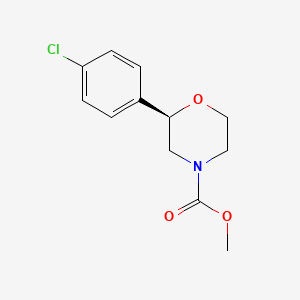
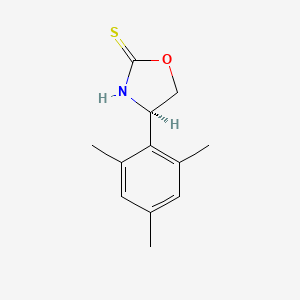
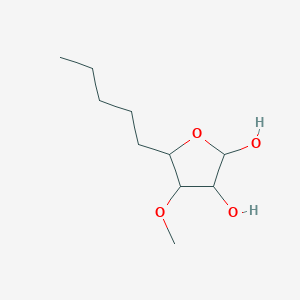
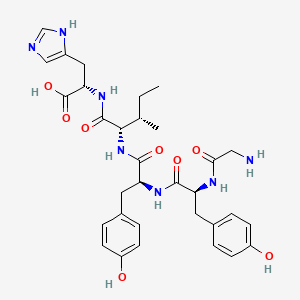
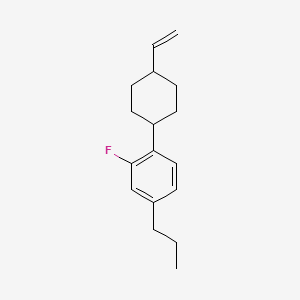
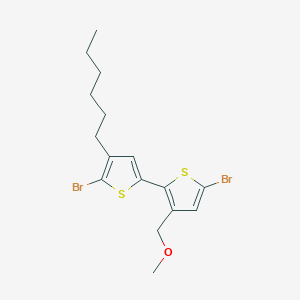
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
